N-(tert-Butoxycarbonyl)-N-methylserine is a derivative of the amino acid serine, characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and a methyl group on the same nitrogen. This compound is significant in peptide synthesis and organic chemistry due to its stability and reactivity. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol .
This compound falls under the category of amino acid derivatives and is commonly used as a reagent in organic synthesis, particularly in peptide chemistry. It is classified as a protected amino acid, which allows for selective reactions without interfering with the amino or carboxylic acid functionalities of serine.
The synthesis of N-(tert-Butoxycarbonyl)-N-methylserine typically involves several steps:
The reactions are usually conducted under controlled conditions to optimize yield and minimize side reactions. For instance, temperature and solvent choice can significantly affect the efficiency of both protection and methylation steps.
The structure of N-(tert-Butoxycarbonyl)-N-methylserine can be represented by its SMILES notation: COC(=O)[C@@H](CO)NC(=O)OC(C)(C)C. The compound features:
N-(tert-Butoxycarbonyl)-N-methylserine participates in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for N-(tert-Butoxycarbonyl)-N-methylserine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group provides stability during the reaction process, allowing for selective coupling with other amino acids while preventing premature deprotection or side reactions.
During peptide synthesis, once the desired peptide chain is formed, the Boc group can be removed to yield free amines that participate in further biochemical processes or structural formations.
N-(tert-Butoxycarbonyl)-N-methylserine is primarily used in:
This compound's unique properties make it an essential reagent in synthetic organic chemistry, particularly in developing new therapeutic peptides and studying protein interactions.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4